molecular formula C5H14N2S2 B045207 2-(3-Aminopropylamino)ethaneperthiol CAS No. 115900-54-4

2-(3-Aminopropylamino)ethaneperthiol

Cat. No. B045207
M. Wt: 166.3 g/mol
InChI Key: GVSAYHGUYNABRI-UHFFFAOYSA-N
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Description

2-(3-Aminopropylamino)ethaneperthiol is a chemical compound with the molecular formula C5H14N2S2 . It is classified under the category of mercaptoethylamines .


Molecular Structure Analysis

The molecular structure of 2-(3-Aminopropylamino)ethaneperthiol consists of aliphatic hydrocarbons substituted with two or more amino groups . The molecular weight of this compound is 166.31 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Aminopropylamino)ethaneperthiol include its molecular formula (C5H14N2S2), and molecular weight (166.31 g/mol) .

Scientific Research Applications

  • Radioprotection and Chemoprotection

    WR-2721 has been studied for its radioprotective and chemoprotective properties. It may protect oxygenated tumor cells, with a slight degree of protection for acutely hypoxic cells, but not chronically hypoxic cells (Utley et al., 1974). It is also associated with protecting normal tissue from radiation damage, promoting DNA repair, and aiding in cell-cycle progression (Grdina et al., 1988).

  • Pharmacokinetics and Drug Measurement

    Research has focused on developing accurate methods for measuring WR-2721 and its metabolites in blood, which is crucial for its application in radio- and chemotherapy (Bonner & Shaw, 2000). The hydrolysis process of WR-2721, resulting in inorganic phosphate and free sulfhydryl group formation, has been examined for understanding its mechanism of action (Risley et al., 1986).

  • Clinical Applications in Cancer Therapy

    Studies have highlighted the potential of WR-2721 in cancer therapies, especially due to its selective protection of normal tissues from radiation and chemotherapy-induced damage. It exhibits different absorption kinetics in normal tissues compared to solid tumors (Yuhas, 1980). Furthermore, its metabolites, like WR-1065, are important in protecting against radiation-induced cell lethality and mutagenesis (Grdina et al., 1994).

  • Potential Risks and Limitations

    Research has also explored the risks associated with WR-2721, such as its degradation to toxic compounds by Cu-dependent amine oxidases, which could impact its clinical use (Meier & Issels, 1995).

  • Novel Applications

    A study on new benzo[a]phenoxazine-based fluorophores indicated strong absorbance and high emission at long wavelengths, suggesting their potential as antifungal agents, often surpassing commercial Nile Blue A, which may open new avenues for the application of compounds similar to WR-2721 (Frade et al., 2007).

properties

IUPAC Name

N'-[2-(disulfanyl)ethyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2S2/c6-2-1-3-7-4-5-9-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSAYHGUYNABRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCSS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151222
Record name 2-(3-Aminopropylamino)ethaneperthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropylamino)ethaneperthiol

CAS RN

115900-54-4
Record name 2-(3-Aminopropylamino)ethaneperthiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Aminopropylamino)ethaneperthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA Everett, LK Folkes, P Wardman… - Free radical …, 1994 - Taylor & Francis
2-(3-Aminopropyl-amino) ethaneperthiol (RSSH, the perthiol analogue of the thiol radioprotector, WR-1065) reacts with the α-hydroxy alkyl radical (CH 3 ) 2 C.OH by donating a …
Number of citations: 104 www.tandfonline.com

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